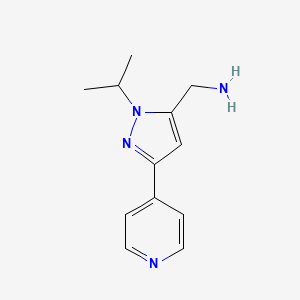

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

CAS No.:

Cat. No.: VC17988177

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N4 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | (2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C12H16N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8,13H2,1-2H3 |

| Standard InChI Key | ZRRXFIRUHTTWDD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CN |

Introduction

The chemical compound "(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine" belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. These structures are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

This specific compound combines a pyrazole core with a pyridine moiety and an isopropyl group, which may influence its physicochemical and biological properties.

Structural Features

| Component | Description |

|---|---|

| Pyrazole Core | A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. |

| Pyridine Substituent | A six-membered aromatic ring with one nitrogen atom at position 4 of the pyrazole. |

| Isopropyl Group | A branched alkyl group attached to position 1 of the pyrazole ring. |

| Methanamine Side Chain | A primary amine (-CH2NH2) attached to position 5 of the pyrazole ring. |

The combination of these groups gives the compound unique electronic and steric properties, which may enhance its interaction with biological targets.

Synthesis Pathways

The synthesis of pyrazole derivatives typically involves cyclization reactions using hydrazines and 1,3-diketones or their equivalents. The specific route for "(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine" could involve:

-

Formation of the Pyrazole Ring:

-

Reaction between hydrazine derivatives and β-keto esters or diketones.

-

Substitution at position 3 with a pyridine group.

-

-

Introduction of the Isopropyl Group:

-

Alkylation at position 1 using isopropyl halides under basic conditions.

-

-

Attachment of the Methanamine Group:

-

Functionalization at position 5 using formaldehyde and ammonia or other amination strategies.

-

These steps may require optimization for yield, purity, and regioselectivity.

Biological Activities

Pyrazole derivatives are known for their wide range of biological activities:

While specific studies on "(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine" are not available in the provided results, its structural similarity to other bioactive pyrazoles suggests potential applications in these areas.

Research Applications

The compound's structure makes it a promising candidate for:

-

Drug Design:

-

As a scaffold for developing kinase inhibitors or receptor modulators.

-

Potential lead compound for anticancer or antimicrobial agents.

-

-

Material Science:

-

Pyrazoles are sometimes used in coordination chemistry for creating metal-organic frameworks (MOFs).

-

-

Biological Studies:

-

Probing enzyme mechanisms or studying receptor-ligand interactions.

-

Challenges and Future Directions

Research on this compound may face challenges such as:

-

Limited synthetic accessibility or low yield.

-

Potential toxicity or off-target effects in biological systems.

Future studies should focus on:

-

Optimizing synthetic routes for scalability.

-

Conducting detailed biological assays to determine activity profiles.

-

Performing computational studies (e.g., docking simulations) to predict target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume